molecular formula C13H7Cl2N3OS B2993333 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-99-6

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2993333
CAS RN: 1004052-99-6
M. Wt: 324.18
InChI Key: QQYAQFVEUVVSMY-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C13H7Cl2N3OS. Its average mass is 324.185 Da and its monoisotopic mass is 322.968689 Da .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, which includes “2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .

Scientific Research Applications

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The compound is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The synthetic approaches to these derivatives involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Production of Thieno[3,4-b]pyridine Derivatives

The compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . These derivatives are produced by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol .

Anticancer Activity

The compound has shown promising results in anticancer activity against kinase enzymes . It has the potential to activate autophagic and apoptotic cell death in cancer cells .

Tyrosine Kinase Inhibitors

The compound has been evaluated for its cytotoxic biological evaluation as tyrosine kinase inhibitors . The results were promising with affinity ranges from 46.7% to 13.3% .

Induction of Apoptosis

The compound has been evaluated for its induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Some derivatives induced significant early apoptosis compared to untreated control HT-29 cells .

Autophagic Induction

The compound has been investigated for its effect on the autophagy process within HT-29, HepG-2, and MCF-7 cells . Compound 5 showed the highest autophagic induction among all compounds .

Kinase Inhibition Activity

The synthesized compounds were assessed for their potential inhibitory activity on kinases . Screened compounds showed inhibition activity ranging from 41.4% to 83.5% .

FLT3 Kinase Inhibitory Activity

Compounds that recorded significant inhibition were further investigated for their specific FLT3 kinase inhibitory activity .

properties

IUPAC Name

2,5-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-7-1-2-10(15)9(5-7)12(19)18-11-8-3-4-20-13(8)17-6-16-11/h1-6H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYAQFVEUVVSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C3C=CSC3=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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